![molecular formula C20H19BrN4O B367135 4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine CAS No. 638136-22-8](/img/structure/B367135.png)
4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine is a complex organic compound that belongs to the class of indoloquinoxalines. This compound is characterized by its unique structure, which includes a brominated indoloquinoxaline moiety linked to a morpholine ring via an ethyl chain. The indoloquinoxaline core is known for its significant pharmacological activities, including antiviral, cytotoxic, and multidrug resistance-modulating properties .
Mechanism of Action
Target of Action
The primary targets of this compound are predominantly DNA molecules. It exerts its pharmacological action primarily through DNA intercalation. The thermal stability of the intercalated complex (DNA and the 6H-indolo[2,3-b]quinoxaline derivative) plays a crucial role in elucidating its anticancer, antiviral, and other activities .
Mode of Action
The compound interacts with DNA by inserting itself between the base pairs, disrupting the normal helical structure. This intercalation affects DNA replication, transcription, and repair processes. Consequently, it can lead to cell cycle arrest, apoptosis, and inhibition of tumor growth .
Biochemical Pathways
The affected pathways include DNA replication, repair, and transcription. By interfering with these processes, the compound disrupts cellular homeostasis and contributes to its therapeutic effects. Additionally, it may modulate gene expression, impacting downstream signaling pathways .
Pharmacokinetics
- Bioavailability : The compound’s bioavailability depends on factors like formulation, route of administration, and metabolism .
Result of Action
At the molecular level, the compound’s DNA intercalation disrupts essential cellular processes. It can induce DNA damage, alter gene expression, and trigger cell death pathways. In cancer cells, this results in tumor suppression. In antiviral applications, it interferes with viral replication .
Action Environment
Environmental factors significantly influence the compound’s efficacy and stability:
Preparation Methods
The synthesis of 4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine typically involves multiple steps. The initial step often includes the formation of the indoloquinoxaline core. This can be achieved by condensing 1,2-diaminobenzene (o-phenylenediamine) with isatin in the presence of glacial acetic acid or hydrochloric acid and ethanol or formic acid at reflux temperature . The bromination of the indoloquinoxaline core is then carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions. Finally, the brominated indoloquinoxaline is reacted with morpholine in the presence of a suitable base to yield the target compound .
Chemical Reactions Analysis
4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the indoloquinoxaline core can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Cyclization Reactions: The presence of multiple reactive sites allows for cyclization reactions, forming different ring structures.
Common reagents used in these reactions include bromine, N-bromosuccinimide (NBS), and various bases and acids. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to intercalate into DNA makes it a valuable tool for studying DNA interactions and mechanisms.
Medicine: Due to its cytotoxic properties, it is investigated for potential anticancer activities.
Comparison with Similar Compounds
Similar compounds to 4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine include other indoloquinoxaline derivatives such as:
6H-indolo[2,3-b]quinoxaline: Known for its DNA intercalating properties and pharmacological activities.
2-(6H-indolo[2,3-b]quinoxalin-6-yl)-1H-indole: Another derivative with significant cytotoxic and antiviral properties.
9-methyl-6H-indolo[2,3-b]quinoxaline: Exhibits similar biological activities but with different potency and selectivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the morpholine ring, which enhances its pharmacological profile and reactivity .
Properties
IUPAC Name |
4-[2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)ethyl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O/c21-14-5-6-18-15(13-14)19-20(23-17-4-2-1-3-16(17)22-19)25(18)8-7-24-9-11-26-12-10-24/h1-6,13H,7-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYZEZSWRYSPLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
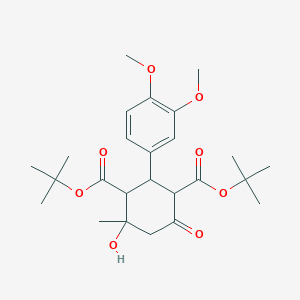
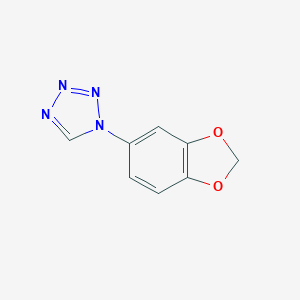
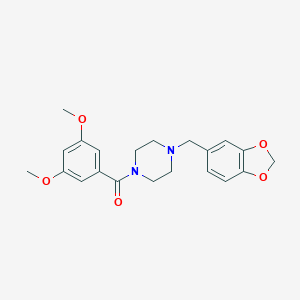
![4,4,11,11-tetramethyl-N-(2-methylphenyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B367073.png)
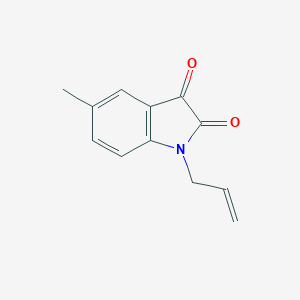
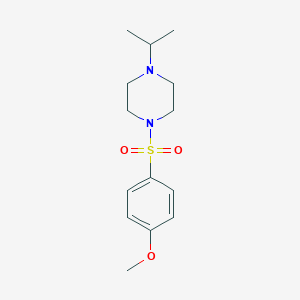
![1-(3-Fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B367114.png)
![1-(2-Fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B367117.png)
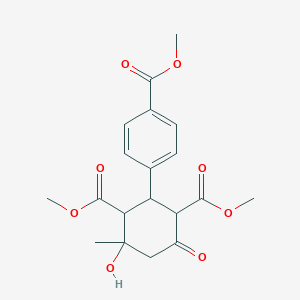


![(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile](/img/structure/B367125.png)

![{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367128.png)
